The compound identified by the CAS number 143748-18-9 is known as PACAP 6-38, a peptide derived from the pituitary adenylate cyclase-activating polypeptide. This compound is classified as a potent antagonist of the PACAP receptor, specifically targeting the PAC1 receptor subtype, which plays a crucial role in various physiological processes including neuroprotection, neurotransmission, and modulation of pain pathways.
PACAP 6-38 is synthesized based on the structure of PACAP, a neuropeptide that is widely distributed in the brain and peripheral tissues. The classification of PACAP 6-38 falls under the category of biologically active peptides, which are important for their roles in signaling pathways within biological systems. It is recognized for its competitive antagonistic properties against PACAP receptors, making it a subject of interest in pharmacological research.
The synthesis of PACAP 6-38 typically involves solid-phase peptide synthesis (SPPS), a standard method used for constructing peptides. This technique allows for the sequential addition of amino acids to a growing chain anchored to a solid support. The process includes:
The purity of synthesized PACAP 6-38 can be assessed using high-performance liquid chromatography (HPLC), ensuring that it meets the required standards for biological activity .
PACAP 6-38 consists of a sequence of amino acids with a specific molecular formula: C182H300N56O45S. Its structure is characterized by a complex arrangement of residues that contribute to its functionality as a receptor antagonist. The molecular weight of PACAP 6-38 is approximately 3960.84 g/mol.
The structural representation can be visualized through various computational modeling tools that depict its three-dimensional conformation, which is essential for understanding its interaction with PAC1 receptors .
As a peptide antagonist, PACAP 6-38 interacts with specific receptors in biological systems. Its primary reaction involves binding to the PAC1 receptor, inhibiting its activation by endogenous ligands such as PACAP itself. This competitive inhibition can lead to various downstream effects on cellular signaling pathways.
Research indicates that PACAP 6-38 can significantly reduce pelvic sensitivity in models of neuropathic pain, showcasing its potential therapeutic applications . Understanding these interactions requires detailed kinetic studies to quantify binding affinities and inhibition constants.
The mechanism by which PACAP 6-38 exerts its effects involves competitive inhibition at the PAC1 receptor site. Upon administration, this compound binds to the receptor without activating it, preventing natural ligands from eliciting their physiological responses. This action can modulate pain perception and neuroprotective pathways, making it valuable in studies related to pain management and neurobiology.
Data from experimental studies suggest that doses as low as 300 nM can significantly affect sensory pathways in animal models, indicating its potency as an antagonist .
PACAP 6-38 exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications in laboratory settings.
PACAP 6-38 has several significant applications in scientific research:
The ongoing research into PACAP 6-38 underscores its importance in understanding complex biological systems and developing novel treatments for various conditions related to neurobiology and pain management .
The chemical compound designated by CAS registry number 143748-18-9 is scientifically characterized as a synthetic neuropeptide fragment with the systematic name Pituitary Adenylate Cyclase-Activating Polypeptide-38 (6-38). Its definitive molecular formula is C₁₈₂H₃₀₀N₅₆O₄₅S, reflecting a complex arrangement of 182 carbon, 300 hydrogen, 56 nitrogen, 45 oxygen, and 1 sulfur atom [1] [5]. This polypeptide has a calculated molecular weight of 4024.8 Da (4024.74 g/mol when considering isotopic distributions), as confirmed by mass spectrometry and theoretical calculations [1] [5] [9]. The compound typically presents as a white to off-white lyophilized powder in its purified form, indicative of its peptide nature and laboratory synthesis origin. While specific melting point data is not extensively documented for this large peptide, thermal gravimetric analysis indicates decomposition above 200°C rather than a sharp melting point—a behavior consistent with polypeptides of this size [2] [7].
Table 1: Fundamental Physicochemical Properties of PACAP 6-38 (143748-18-9)
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₈₂H₃₀₀N₅₆O₄₅S | - |
Molecular Weight | 4024.8 Da | Calculated average mass |
Appearance | White to off-white lyophilized powder | Visual inspection |
Empirical Formula Weight | 4024.74 g/mol | Theoretical |
Elemental Composition | C: 54.34%; H: 7.52%; N: 19.50%; O: 17.89%; S: 0.80% | Calculated from molecular formula |
Thermal Stability | Decomposes above 200°C | Thermal gravimetric analysis |
The primary structure of 143748-18-9 is defined by a linear amino acid sequence comprising 33 residues: H-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂. This sequence is represented in abbreviated form as FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂, highlighting its N-terminal to C-terminal organization [3] [7] [9].
Structurally, this peptide represents a truncated form of the full-length PACAP-38 (1-38) neuropeptide, specifically lacking the first five N-terminal amino acids (His-Ser-Asp-Gly-Ile). This deletion significantly alters its receptor binding characteristics, transforming it from an agonist to a potent antagonist. The sequence contains multiple positively charged residues (7 arginine, 6 lysine) distributed throughout the chain, contributing to its basic isoelectric point and water solubility. Key structural domains include:
Secondary structure predictions indicate significant α-helical propensity in the central region (residues 15-25), stabilized by hydrophobic interactions between aliphatic residues (Val, Ala, Leu) and augmented by charged residues (Lys, Arg) that may form stabilizing salt bridges. The N- and C-termini are predicted to adopt more flexible, disordered conformations important for receptor engagement [7] [9].
Table 2: Domain Mapping of PACAP 6-38 Amino Acid Sequence
Sequence Position | Residues | Structural-Functional Domain |
---|---|---|
1-5 | FTDSY | N-terminal receptor binding motif |
6-14 | SRYRKQM | Basic residue cluster (Arg/Lys) |
15-22 | AVKKYLAAVL | Hydrophobic α-helical region |
23-27 | GKRYK | Charged linker region |
28-33 | QRVKNK-NH₂ | C-terminal amidated recognition sequence |
PACAP 6-38 contains two critical post-synthetic modifications that profoundly influence its biochemical behavior and analytical characteristics:
C-Terminal Amidation: The lysine residue at position 33 features a carboxamide group (-CONH₂) instead of the free carboxylic acid (-COOH) typically present in ribosomal peptide synthesis. This modification is denoted by the "-NH₂" suffix in its sequence representation. C-terminal amidation dramatically enhances metabolic stability by rendering the peptide resistant to carboxypeptidase-mediated degradation. Biochemically, amidation mimics the structure of many endogenous neuropeptides and is essential for high-affinity binding to PAC1 receptors. This modification increases the peptide's overall hydrophobicity slightly while maintaining solubility due to its numerous charged residues [5] [7] [9].
Trifluoroacetate (TFA) Salt Form: During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), which employs acidic mobile phases containing trifluoroacetic acid, PACAP 6-38 incorporates counterions of trifluoroacetate. This forms an ionic complex where the basic residues (arginine, lysine) pair with trifluoroacetate anions (CF₃COO⁻). The TFA salt form typically constitutes 10-15% of the peptide's mass in lyophilized preparations. This association has significant implications:
The trifluoroacetate salt form explains the slight discrepancy between the theoretical molecular weight of the free base peptide (4007.7 Da) and the observed mass in analytical certificates (approximately 4024-4083 Da when accounting for associated TFA molecules and water). Analytical certificates typically report the trifluoroacetate content (usually 2-3 molecules per peptide) and residual water for precise quantification [5] [6].
The stability and solubility profile of PACAP 6-38 (143748-18-9) defines its handling requirements and experimental applications:
Solubility Characteristics:PACAP 6-38 demonstrates high solubility in aqueous environments, with a documented solubility of ≥2 mg/mL (approximately 0.5 mM) in pure water at room temperature [2] [7]. This exceptional solubility for a peptide of its size is attributed to its numerous charged residues (13 basic groups versus 3 acidic groups), creating a highly polar surface. The peptide also shows excellent solubility in:
Solutions remain optically clear for at least 24 hours at 4°C when prepared in neutral or slightly acidic buffers. Solubility decreases significantly in high-ionic-strength solutions (>1M NaCl) due to charge screening effects [2] [6] [7].
Stability Profile:The compound exhibits greater stability than many neuropeptides due to its C-terminal amidation and absence of oxidation-prone residues except methionine:
Table 3: Stability Conditions for PACAP 6-38
Storage Condition | Degradation Rate | Recommended Maximum Duration |
---|---|---|
Lyophilized, -20°C (desiccated) | <0.5%/month | 36 months |
Aqueous solution, 4°C | ~2%/day | 72 hours |
Aqueous solution, -20°C | 1-2%/month | 3 months |
Aqueous solution, -80°C | <0.5%/month | 24 months |
Room temperature (solid) | 1-2%/month | Not recommended |
Alkaline solution (pH>8.0) | >5%/hour | Immediate use only |
Table 4: Synonyms and Alternative Designations for 143748-18-9
Synonym | Context of Use |
---|---|
PACAP 6-38 | Common research abbreviation |
PACAP-38 (6-38) | Formal peptide designation |
Pituitary Adenylate Cyclase-Activating Polypeptide (6-38) | Full biological name |
PACAP (6-38), human, ovine, rat | Species cross-reactivity notation |
PACAP 6-38 acetate | Alternative salt form |
PACAP 6-38 TFA | Trifluoroacetate salt specification |
FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH₂ | Sequence shorthand |
Rat PACAP(6-38) | Species-specific designation |
HumanPACAP(6-38) | Species-specific designation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7